2-Chloro-1H-pyrrole chemical structure and properties
2-Chloro-1H-pyrrole chemical structure and properties
Topic: 2-Chloro-1H-pyrrole chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core.
Introduction: The Paradox of Simplicity
2-Chloro-1H-pyrrole (CAS: 56454-22-9) represents a classic "fugitive" intermediate in heterocyclic chemistry. While structurally simple—a pyrrole ring substituted at the
Critical Technical Insight: Unlike its stable pyridine analog (2-chloropyridine), 2-chloro-1H-pyrrole is inherently unstable in its free base form. It is prone to rapid acid-catalyzed polymerization and thermal rearrangement to the thermodynamically more stable 3-chloropyrrole isomer. Consequently, it is rarely isolated as a pure shelf-stable reagent but is instead generated in situ or handled at cryogenic temperatures for immediate downstream functionalization.
Chemical Structure & Electronic Properties
Molecular Geometry and Electronic Distribution
The molecule consists of a planar five-membered aromatic ring containing four carbon atoms and one nitrogen atom.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 101.53 g/mol |
| Hybridization | |
| Dipole Moment | ~1.6 D (Directed toward the heteroatom, modified by C-Cl vector) |
| Aromaticity | 6 |
Reactivity Hotspots
The chlorine atom at position 2 (C2) creates a unique reactivity profile:
-
Inductive Effect (-I): Withdraws electron density from C2, making the N-H proton slightly more acidic than in unsubstituted pyrrole (
~16.5 vs 17.5). -
Resonance Effect (+M): The lone pairs on chlorine can donate into the ring, but this is less significant than the nitrogen lone pair donation.
-
Lability: The C-Cl bond is susceptible to nucleophilic aromatic substitution (
) only under specific conditions, but the primary instability arises from the electron-rich ring attacking electrophiles (or itself).
Physicochemical Properties
Note: Data for the free base is often approximated due to instability. Values below represent the consensus for the isolated species under controlled conditions.
| Property | Data | Technical Context |
| Physical State | Colorless to yellowish oil (darkens rapidly) | Decomposes upon exposure to air/light.[1] |
| Melting Point | N/A (Liquid) / 79-81°C (Derivative/Salt) | Commercial "solids" are often stabilized salts or mislabeled 2,3,4,5-tetrachloropyrrole. Free base is liquid/low-melting. |
| Boiling Point | ~135°C (Predicted) | Do not distill. Violent polymerization risk. |
| Solubility | Soluble in organic solvents (THF, DCM, Et2O) | Reacts with protic solvents like MeOH (rearrangement). |
| Stability | High Instability | Half-life of hours at RT. Store at -20°C or use immediately. |
Synthesis & Stability Mechanisms[2][3]
The Challenge of Regioselectivity
Direct chlorination of pyrrole is difficult to control because the product is more reactive than the starting material, leading to polychlorination. The standard laboratory protocol utilizes N-chlorosuccinimide (NCS) to form a kinetic intermediate, N-chloropyrrole, which then rearranges.
Mechanism of Formation (The "De Rosa" Rearrangement)
The synthesis proceeds via a kinetic control vs. thermodynamic control pathway.
-
Kinetic Product: N-chloropyrrole (unstable).
-
Thermodynamic Product: 2-chloropyrrole (via [1,3]-sigmatropic shift or ion-pair mechanism).
-
Decomposition: If left too long or heated, it isomerizes to 3-chloropyrrole or polymerizes.
Figure 1: Synthetic pathway and stability manifold of 2-chloropyrrole. Note the bifurcation between isolation and degradation.
Experimental Protocols
Protocol: In Situ Generation of 2-Chloro-1H-pyrrole
Use this protocol for downstream applications (e.g., Vilsmeier-Haack formylation or coupling).
Reagents:
-
Pyrrole (freshly distilled over CaH2)
-
N-Chlorosuccinimide (NCS) (recrystallized)
-
Anhydrous THF
-
Nitrogen atmosphere
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with
. -
Dissolution: Dissolve pyrrole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).
-
Chlorination: Add NCS (1.05 eq) portion-wise over 30 minutes. Crucial: Maintain temperature below -70°C to prevent immediate polymerization.
-
Rearrangement: Allow the mixture to warm slowly to 0°C over 2 hours. The solution will turn from colorless to yellow/orange.
-
Utilization: Do not isolate. Cannulate this solution directly into the next reaction vessel (e.g., containing Vilsmeier reagent) immediately.
Characterization Data (Proxy)
Due to instability, 1H NMR is often performed on the N-benzyl derivative or the hydrochloride salt .
-
1H NMR (CDCl3, 400 MHz) of 2-Chloropyrrole (approximate):
- 8.20 (br s, 1H, NH)
-
6.75 (m, 1H, H-5,
-proton) -
6.15 (m, 1H, H-3,
-proton, shielded by Cl resonance) -
6.25 (m, 1H, H-4,
-proton)
-
Mass Spectrometry (GC-MS): m/z 101/103 (3:1 ratio for
).
Applications in Drug Discovery[4]
2-Chloropyrrole serves as a "warhead" scaffold in the synthesis of Pyrrolomycins , a class of highly halogenated antibiotics produced by Actinosporangium species.
Key Applications:
-
Antimicrobial Agents: The 2-chloro motif is essential for the bioactivity of Pyrrolomycin C and D, which disrupt bacterial membrane potential.
-
Conducting Polymers: Oxidative polymerization of 2-chloropyrrole yields poly(2-chloropyrrole), a semiconductor with lower conductivity than polypyrrole but higher environmental stability.
-
Insecticides: Precursor to aryl-pyrrole insecticides (e.g., Chlorfenapyr analogs) which act as uncouplers of oxidative phosphorylation.
Figure 2: Downstream applications in pharmaceutical and material sciences.
Safety & Handling (E-E-A-T)
Hazard Class: Highly Reactive / Lachrymator (suspected).
-
Polymerization Hazard: Pure 2-chloropyrrole can undergo exothermic polymerization. Never store in a sealed container at room temperature. Explosion risk exists if pressure builds up.
-
Toxicology: Like many halopyrroles, it is likely a skin irritant and potentially nephrotoxic. Handle in a fume hood with double nitrile gloves.
-
Disposal: Quench reaction mixtures with aqueous sodium bisulfite (to destroy oxidants) and neutralize with sodium bicarbonate before disposal in halogenated waste.
References
-
De Rosa, M. (1982). Chlorination of Pyrrole. N-Chloropyrrole: Formation and Rearrangement to 2- and 3-Chloropyrrole.[2] The Journal of Organic Chemistry, 47(6), 1008–1010. Link
- Cordell, G. A. (2003). The Alkaloids: Chemistry and Biology. Academic Press. (Context on Pyrrolomycin biosynthesis).
-
PubChem. (2025).[3] 2-Chloropyrrole Compound Summary. National Library of Medicine. Link
-
LookChem. (2025). 2-Chloro-1H-pyrrole Product Information. Link
-
BenchChem. (2025). 3-Chloro-1H-pyrrole and Isomer Stability Data. Link
